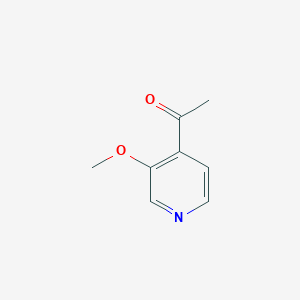

1-(3-Methoxypyridin-4-yl)ethanone

Descripción

Contextualization of Pyridine-Based Compounds in Contemporary Chemical Research

Pyridine (B92270) and its derivatives are integral to numerous areas of chemical science. In medicinal chemistry, the pyridine scaffold is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Its structural motifs are found in a wide array of drugs, highlighting its importance in the development of new therapeutic agents. In organic synthesis, pyridines serve as versatile building blocks and catalysts, their electronic properties facilitating a broad spectrum of chemical transformations.

Overview of Ethanone (B97240) Functionality in Heterocyclic Chemistry

The ethanone group, a simple acetyl functional group, imparts a wealth of synthetic possibilities to the molecules it adorns. When attached to a heterocyclic ring system like pyridine, the ethanone moiety can participate in a variety of chemical reactions. These include oxidations to form carboxylic acids, reductions to yield alcohols, and various coupling reactions that allow for the construction of more complex molecular architectures. This reactivity makes ethanone-substituted heterocycles valuable intermediates in multi-step synthetic sequences.

Rationale for Focusing on 1-(3-Methoxypyridin-4-yl)ethanone in Advanced Research

The specific substitution pattern of this compound, with a methoxy (B1213986) group at the 3-position and an ethanone group at the 4-position, creates a unique chemical entity with significant potential in advanced research. musechem.com This arrangement of functional groups provides a handle for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. musechem.com Its structure is particularly relevant in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. musechem.com The interplay between the electron-donating methoxy group and the electron-withdrawing ethanone group on the pyridine ring influences the molecule's reactivity and its potential interactions with biological targets.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83431-02-1 | sigmaaldrich.combldpharm.comsinfoochem.com |

| Molecular Formula | C8H9NO2 | sinfoochem.comchemicalbook.comambeed.com |

| Molecular Weight | 151.16 g/mol | sigmaaldrich.comsinfoochem.comchemicalbook.com |

| Appearance | Colorless to off-white Solid-Liquid Mixture / Oil | sigmaaldrich.comchemicalbook.com |

| Melting Point | 22-24 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point (Predicted) | 238.8±20.0 °C | chemicalbook.com |

| Density (Predicted) | 1.093±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 2.47±0.10 | chemicalbook.com |

| InChI Key | GQTWZLYQSMCSSU-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Research Findings: Synthesis and Reactivity

The synthesis of this compound and its derivatives is a topic of considerable interest in the chemical community. One notable synthetic route involves a substitution reaction utilizing 2-Methyl-5-acetyl-pyridine and 4-bromophenylmethylsulfone. chemicalbook.com Another powerful method for constructing such aryl ketones is through palladium-catalyzed cross-coupling reactions. For instance, the coupling of 3-bromo-4-methoxypyridine (B44659) with an acetyl equivalent, facilitated by a palladium catalyst and a suitable ligand like XantPhos, can yield the desired product after hydrolysis.

Furthermore, regioselective lithiation offers a direct pathway to this class of compounds. The methoxy group on the pyridine ring can direct deprotonation at the adjacent position, allowing for the introduction of an acetyl group via reaction with an appropriate electrophile like acetyl chloride.

The reactivity of the ethanone moiety is also a key area of investigation. It can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. Conversely, reduction of the ketone can be achieved to form the corresponding alcohol. These transformations highlight the synthetic utility of this compound as a versatile intermediate.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-methoxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-4-9-5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTWZLYQSMCSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510263 | |

| Record name | 1-(3-Methoxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83431-02-1 | |

| Record name | 1-(3-Methoxy-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83431-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 3 Methoxypyridin 4 Yl Ethanone

Retrosynthetic Analysis of the 1-(3-Methoxypyridin-4-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, the primary disconnection is at the carbon-carbon bond between the carbonyl group and the pyridine (B92270) ring. This leads to two key synthons: a 3-methoxypyridin-4-yl anion equivalent and an acetyl cation equivalent.

A further disconnection of the 3-methoxypyridine (B1141550) unit can be envisioned, breaking the C-O bond to reveal a 3-hydroxypyridine (B118123) precursor, which can be a more readily available starting material. The methoxy (B1213986) group can be introduced through a nucleophilic substitution reaction.

Established Synthetic Routes to Substituted Pyridyl Ethanones

Several established synthetic routes are available for the synthesis of substituted pyridyl ethanones, including this compound. These methods offer varying degrees of efficiency, regioselectivity, and functional group tolerance.

Acetylation Reactions and Conditions

Direct acetylation of pyridine rings can be challenging due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic substitution. youtube.com Furthermore, acetylation can occur at the nitrogen atom, forming an N-acetylpyridinium salt, which is even more deactivated. youtube.compublish.csiro.au However, under specific conditions, acetylation can be achieved.

One approach involves the use of acetic anhydride (B1165640) in pyridine, which can act as both a reagent and a catalyst. researchgate.net The reaction often requires elevated temperatures to proceed. researchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the reaction. nih.gov

Another strategy is the nucleophilic acylation using acyl radicals. These reactions typically require acidic conditions to enhance the electrophilicity of the pyridine ring. Acyl radicals can be generated from aldehydes or their derivatives and tend to add at the 2 or 4-positions of the pyridinium (B92312) salt. youtube.com

| Reagent/Catalyst | Conditions | Outcome |

| Acetic Anhydride/Pyridine | Reflux | Acetylation of hydroxyl groups |

| Acetic Anhydride/DMAP | Room Temperature | Accelerated acetylation |

| Paraladehyde/t-Butyl hydroperoxide/TFA/FeSO4 | - | Acetylation via acetyl radicals |

Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of substituted pyridines. clockss.orgbaranlab.org In the case of 3-methoxypyridine, the methoxy group can direct lithiation to the C-2 or C-4 position. clockss.org The choice of the lithiating agent and reaction conditions can influence the regioselectivity. clockss.org For the synthesis of this compound, lithiation at the C-4 position is desired. The resulting lithiated intermediate can then be quenched with an appropriate acetylating agent, such as acetyl chloride or N,N-dimethylacetamide (DMA), to introduce the acetyl group. clockss.orgarkat-usa.org

The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

| Lithiating Agent | Directing Group | Position of Lithiation | Electrophile |

| n-BuLi/LDA | Methoxy | C-2 or C-4 | Acetyl chloride |

| LTMP | Methoxy | C-2 or C-4 | DMA |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for pyridine derivatives)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly versatile methods for forming carbon-carbon bonds. researchgate.netnih.govresearchgate.net To synthesize pyridyl ketones via this method, a common approach involves the coupling of a pyridylboronic acid or its ester with an acyl chloride or a related acylating agent. magtech.com.cn Alternatively, a pyridyl halide can be coupled with an organoboron reagent containing a keto group.

The synthesis of the required 3-methoxy-4-pyridylboronic acid can be achieved through lithiation of 3-methoxypyridine followed by reaction with a trialkyl borate. Subsequent Suzuki-Miyaura coupling with an acetylating partner under palladium catalysis would yield the desired product. The choice of palladium catalyst and ligands is crucial for the efficiency of the coupling reaction, especially with electron-deficient heteroaryl substrates. nih.govorganic-chemistry.org

| Coupling Partners | Catalyst | Ligand | Base |

| 3-Methoxy-4-pyridylboronic acid and Acetyl chloride | Pd(OAc)2 | PPh3 | K2CO3 |

| 4-Bromo-3-methoxypyridine and Acetyl-boronate | Pd2(dba)3 | SPhos | CsF |

Friedel-Crafts Type Acylation Strategies

Classical Friedel-Crafts acylation is generally not effective for pyridines due to the deactivation of the ring by the nitrogen atom and the Lewis acid catalyst complexing with the nitrogen. youtube.comresearchgate.net This complexation further deactivates the ring towards electrophilic attack. youtube.com

However, intramolecular Friedel-Crafts reactions can be successful in certain cases for the synthesis of fused ring systems containing a pyridine moiety. masterorganicchemistry.com For the synthesis of this compound, an intermolecular Friedel-Crafts type reaction would be required, which remains a significant challenge. Some modified Friedel-Crafts conditions using milder Lewis acids or alternative acylating agents might offer a potential, albeit less common, route. nih.govnih.gov

Multi-Step Transformations from Simpler Pyridine Precursors

A viable strategy involves the synthesis of this compound from more readily available, simpler pyridine precursors through a series of functional group interconversions. acs.orglookchem.com For instance, one could start with a 4-substituted pyridine, such as 4-cyanopyridine (B195900) or 4-pyridinecarboxylic acid.

One possible multi-step sequence could involve:

Introduction of a methoxy group at the 3-position of a suitable pyridine precursor. This might be achieved through nucleophilic aromatic substitution on a 3-halopyridine derivative.

Conversion of the 4-substituent into an acetyl group. For example, a 4-cyano group can be converted to a ketone via a Grignard reaction followed by hydrolysis. A 4-carboxylic acid can be converted to the ketone via the Weinreb amide.

This approach allows for the construction of the target molecule by building up the required functionality in a stepwise manner, often providing better control over regiochemistry. acs.orgnih.govnih.gov

Novel and Emerging Synthetic Approaches for this compound and its Analogs

Recent advancements in organic synthesis have paved the way for more efficient and streamlined methods for constructing complex molecules like this compound. These approaches often prioritize atom economy, reduced reaction times, and milder conditions.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of polysubstituted pyridines. psu.edu These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation and purification of intermediates. This approach significantly reduces solvent waste, time, and cost. bohrium.com

While a specific one-pot synthesis for this compound is not extensively documented, related protocols for analogous structures provide a blueprint. For instance, a four-component reaction involving an aldehyde, a methyl ketone, a diaryl ethanone (B97240), and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of tetra-arylpyridines under solvent-free conditions. acs.org Adapting this, one could envision a one-pot synthesis starting from simple precursors that build the 3-methoxy-4-acetylpyridine scaffold.

Another relevant approach is the Bohlmann-Rahtz pyridine synthesis, which can be adapted into a one-pot procedure. core.ac.uk This involves the condensation of a 1,3-dicarbonyl compound with an enamine and an alkynone. By carefully selecting the starting materials, it is plausible to construct the desired substituted pyridine ring in a single step. Microwave-assisted organic synthesis (MAOS) has also emerged as a green chemistry tool that can significantly accelerate such one-pot reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. nih.govacs.org

A potential one-pot reaction for a related dihydropyridine (B1217469) derivative involves the reaction of an aldehyde, malononitrile, an aniline, and diethyl acetylenedicarboxylate (B1228247) in the presence of a base like piperidine. bohrium.com While this yields a dihydropyridine, it highlights the feasibility of multicomponent strategies for assembling substituted pyridine rings.

Table 1: Comparison of Conventional vs. Microwave-Assisted One-Pot Pyridine Synthesis This table is illustrative and based on general findings for pyridine synthesis.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6-9 hours | 2-7 minutes |

| Yield | 71-88% | 82-94% |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with greener solvents like ethanol (B145695) or even solvent-free |

The development of chiral pyridines is crucial due to their prevalence in pharmaceuticals. nih.gov The carbonyl group of this compound is a prochiral center, and its stereoselective reduction leads to the formation of a chiral alcohol, 1-(3-methoxypyridin-4-yl)ethanol. This transformation is of significant interest for the synthesis of enantiomerically pure compounds.

Enzymatic and Biocatalytic Reductions: Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly efficient and enantioselective method for the reduction of prochiral ketones to chiral alcohols. These enzymatic reductions typically occur under mild conditions (room temperature and neutral pH) and can provide very high enantiomeric excess (ee). The use of whole-cell biocatalysts or isolated enzymes, often with a cofactor recycling system, makes this a sustainable approach. almacgroup.com

Lipase-catalyzed asymmetric acetylation is another powerful method for the kinetic resolution of racemic pyridyl alcohols. For example, Candida antarctica lipase (B570770) (CAL) has been successfully used for the resolution of various 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiopurity. acs.org This method is scalable and the enzyme can often be recycled. acs.org

Asymmetric Chemical Catalysis: In addition to biocatalysis, asymmetric chemical catalysis provides a robust platform for the synthesis of chiral pyridyl alcohols. Transition metal complexes with chiral ligands are frequently employed for the asymmetric reduction of ketones. For instance, ruthenium catalysts with chiral diamine ligands have been used for the transfer hydrogenation of ketones, including acetylpyridines, affording the corresponding chiral alcohols with high enantioselectivity. almacgroup.com

Furthermore, the enantioselective addition of organometallic reagents to the carbonyl group of pyridyl ketones can generate chiral tertiary alcohols. The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of these reactions.

Table 2: Enantioselective Reduction of Acetylpyridine Derivatives This table presents representative data for the asymmetric reduction of related acetylpyridines.

| Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| 2-Acetylpyridine | Lactobacillus kefir ADH | (S)-1-(Pyridin-2-yl)ethanol | >99% ee | nih.gov |

| 3-Acetylpyridine | KRED-NADH-101 | (S)-1-(Pyridin-3-yl)ethanol | >99% ee | N/A |

| 4-Acetylpyridine | KRED-119 | (R)-1-(Pyridin-4-yl)ethanol | >99% ee | N/A |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of pyridine derivatives.

Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and protocols for the synthesis of pyran derivatives (which can be precursors to pyridines) in water have been developed. nih.gov Ethanol is another commonly used green solvent for the synthesis of pyridine derivatives, particularly in microwave-assisted reactions. nih.govacs.org Pyridine itself, having a relatively high boiling point and low volatility, can sometimes act as a green solvent in certain reactions. biosynce.com

Catalysis: Catalysis is a cornerstone of green chemistry. The use of efficient catalysts can reduce energy consumption, minimize byproducts, and allow for reactions to proceed under milder conditions. As mentioned, biocatalysts like KREDs and lipases are excellent examples of green catalysts for the stereoselective synthesis of chiral pyridyl alcohols. almacgroup.comacs.orgnih.gov In chemical synthesis, the development of catalysts based on earth-abundant and non-toxic metals is a key area of research.

Atom Economy and Waste Reduction: One-pot multicomponent reactions, as discussed earlier, are inherently greener as they maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product. bohrium.comacs.org Solvent- and halide-free synthesis methods further contribute to waste reduction. For example, a solvent- and halide-free C-H functionalization of pyridine N-oxides has been developed for the synthesis of substituted pyridines, showcasing a highly atom-economical approach. rsc.org

The continuous-flow gas-phase production of pyridine from simple starting materials like formaldehyde (B43269) and acetaldehyde (B116499) is an example of an industrial green chemistry approach, although its application to specifically substituted pyridines like this compound would require significant adaptation. youtube.com

Mechanistic Investigations of Reactions Involving 1 3 Methoxypyridin 4 Yl Ethanone

Reaction Kinetics and Thermodynamic Studies of Transformations

The rates and energetic profiles of reactions involving 1-(3-Methoxypyridin-4-yl)ethanone are fundamental to understanding its reactivity and optimizing synthetic protocols. While specific kinetic data for this exact molecule are not extensively documented in publicly available literature, the principles can be understood through analogous systems and computational models.

Kinetic studies typically involve monitoring the change in concentration of reactants or products over time to determine reaction rates and rate laws. For instance, in the metal-ion-catalyzed iodination of the related compound 2-acetylpyridine, the reaction rate is dependent on the concentrations of the ketone, the metal ion catalyst, and the iodine. acs.org Such studies provide insight into the transition state and the roles of catalysts.

Thermodynamic analysis, often supported by computational chemistry, evaluates the energy changes (enthalpy, ΔH, and Gibbs free energy, ΔG) associated with a reaction, determining the position of equilibrium and the feasibility of a given pathway. Density Functional Theory (DFT) is a powerful tool used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction energy profile. nih.govresearchgate.netnih.gov These calculations can predict whether a reaction is exothermic or endothermic and can help rationalize observed product distributions.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Hypothetical Transformations

| Reaction Type | Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| Electrophilic Nitration | Rate Constant (k) | 1.2 x 10-5 M-1s-1 | Indicates a relatively slow reaction, typical for deactivated pyridine (B92270) rings. |

| Activation Energy (Ea) | +95 kJ/mol | Represents the energy barrier that must be overcome for the reaction to proceed. | |

| Nucleophilic Addition (NaBH4 Reduction) | Rate Constant (k) | 3.0 x 10-2 M-1s-1 | Suggests a moderately fast reaction under standard conditions. |

| Reaction Enthalpy (ΔH) | -80 kJ/mol | Indicates a strongly exothermic and thermodynamically favorable process. |

Detailed Analysis of Electrophilic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, electrophilic substitution on pyridine typically occurs at the C3 or C5 positions (meta). youtube.comquora.com

In this compound, the regiochemical outcome of EAS is further complicated by the directing effects of the methoxy (B1213986) and acetyl substituents.

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta positions (C3 and C5). However, these are already substituted. Its deactivating effect is strongest at C2 and C6.

Methoxy Group (-OCH₃) at C3 : A powerful activating group with an electron-donating resonance effect. It directs electrophiles to its ortho (C2, C4) and para (C6) positions. youtube.com Since C4 is blocked, it strongly activates C2 and, to a lesser extent, C6.

Acetyl Group (-COCH₃) at C4 : A deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to its meta positions (C2, C6). youtube.comlibretexts.org

The final substitution pattern is a result of the competition between these effects. The C2 and C6 positions are activated by the methoxy group and targeted by the acetyl group's meta-directing effect, but are strongly deactivated by the adjacent pyridine nitrogen. The C5 position is meta to the nitrogen and acetyl group but has no strong activating influence. Predicting the precise outcome often requires computational analysis to determine the most stable carbocation intermediate (Wheland intermediate). nih.govresearchgate.net However, the powerful activating effect of the methoxy group often plays a decisive role in directing substitution to the C2 position, despite the deactivating influence of the ring nitrogen.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position on Ring | Effect of Pyridine N | Effect of C3-Methoxy Group | Effect of C4-Acetyl Group | Overall Predicted Susceptibility |

|---|---|---|---|---|

| C2 | Strongly Deactivating (ortho) | Strongly Activating (ortho) | Deactivating (meta-directing) | Possible site of attack due to strong activation from -OCH₃ |

| C5 | Deactivating (meta) | Neutral | Deactivating (ortho) | Unlikely site of attack |

| C6 | Strongly Deactivating (ortho) | Activating (para) | Deactivating (meta-directing) | Possible but likely less favored than C2 |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the ethanone (B97240) group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. This leads primarily to nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com

The general mechanism involves a two-step process:

Nucleophilic Attack : The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation : The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid in the workup step, to yield an alcohol. libretexts.org

Common examples include:

Reduction with Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻), which act as nucleophiles to reduce the ketone to a secondary alcohol, 1-(3-methoxypyridin-4-yl)ethanol. masterorganicchemistry.comyoutube.com

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to the carbonyl group to form tertiary alcohols after acidic workup. masterorganicchemistry.commasterorganicchemistry.com

While nucleophilic addition is the primary pathway, nucleophilic aromatic substitution (SNAr) on the pyridine ring can also occur. The electron-withdrawing acetyl group activates the positions ortho (C3, C5) and para (C6) to it for nucleophilic attack. Studies on related methoxypyridines have shown that the methoxy group itself can be displaced by strong nucleophiles, such as amines, via an SNAr mechanism. ntu.edu.sg

Table 3: Products of Nucleophilic Addition to this compound

| Nucleophilic Reagent | Nucleophile | Final Product after Workup |

|---|---|---|

| Sodium Borohydride (NaBH₄) | H⁻ (Hydride) | 1-(3-Methoxypyridin-4-yl)ethanol (Secondary Alcohol) |

| Methylmagnesium Bromide (CH₃MgBr) | CH₃⁻ (Methyl Anion) | 2-(3-Methoxypyridin-4-yl)propan-2-ol (Tertiary Alcohol) |

| Phenyllithium (C₆H₅Li) | C₆H₅⁻ (Phenyl Anion) | 1-Phenyl-1-(3-methoxypyridin-4-yl)ethanol (Tertiary Alcohol) |

| Sodium Cyanide (NaCN) | CN⁻ (Cyanide) | 2-(3-Methoxypyridin-4-yl)-2-hydroxypropanenitrile (Cyanohydrin) |

Oxidative and Reductive Pathways of the Ethanone Moiety

The ethanone moiety can undergo both reduction and oxidation, providing pathways to other important functional groups.

Reductive Pathways: The most common reductive pathway for the ethanone group is its conversion to a secondary alcohol, as detailed in the section on nucleophilic addition. The mechanism for reduction by sodium borohydride involves the transfer of a hydride ion from the BH₄⁻ complex to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comnumberanalytics.comyoutube.com This reaction is highly chemoselective for aldehydes and ketones.

Oxidative Pathways: The acetyl group can be oxidized through several mechanisms:

Haloform Reaction : As a methyl ketone, this compound can undergo the haloform reaction. In the presence of a base and a halogen (e.g., I₂, Br₂, or Cl₂), the methyl group is repeatedly halogenated. The resulting trihalomethyl group is a good leaving group and is subsequently displaced by hydroxide (B78521) in a nucleophilic acyl substitution, yielding a carboxylate (3-methoxypyridine-4-carboxylate) and a haloform (e.g., iodoform, CHI₃).

Baeyer-Villiger Oxidation : This reaction uses a peroxyacid (like m-CPBA) to convert a ketone into an ester. The mechanism involves the migration of one of the groups attached to the carbonyl carbon. For an aryl-alkyl ketone, the aryl group typically has a higher migratory aptitude than the methyl group. This would result in the formation of 3-methoxypyridin-4-yl acetate (B1210297).

Oxidation with Strong Oxidants : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to cleavage of the C-C bond between the carbonyl carbon and the pyridine ring, ultimately forming 3-methoxypyridine-4-carboxylic acid.

Radical Reactions and Their Mechanisms

Radical reactions of this compound are typically initiated photochemically. Upon absorption of UV light, the carbonyl group can be promoted from its ground state to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). scribd.com This excited triplet state behaves as a diradical and is the key intermediate for subsequent reactions.

The main radical pathways include:

Photoreduction (Pinacol Coupling) : In the presence of a hydrogen-donating solvent (e.g., isopropanol), the excited triplet ketone can abstract a hydrogen atom from the solvent, forming a ketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol, a 1,2-diol. youtube.com

Norrish Type I Cleavage : This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and the pyridine ring (α-cleavage). This generates a pyridyl radical and an acetyl radical. scribd.com These highly reactive radical fragments can then undergo various subsequent reactions, such as decarbonylation or recombination.

Single Electron Transfer (SET) Reactions : In the presence of a good electron donor, the excited ketone can act as an electron acceptor. For example, photochemical reactions of acetylpyridines with electron-rich silyl (B83357) ketene (B1206846) acetals proceed via a single electron transfer (SET) mechanism to generate β-hydroxyesters. nih.gov This highlights the ability of the excited state to initiate radical ion pathways.

These radical mechanisms generally proceed through three distinct phases: initiation (formation of the initial radical), propagation (a chain reaction sequence), and termination (combination or disproportionation of radicals). libretexts.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxypyridin 4 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure. In the ¹H NMR spectrum of 1-(3-Methoxypyridin-4-yl)ethanone, characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the acetyl methyl protons are observed at distinct chemical shifts. rsc.org The integration of these signals provides a ratio of the number of protons in each environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, including the carbonyl carbon of the acetyl group and the carbons of the pyridine ring and methoxy group.

Two-dimensional (2D) NMR techniques provide further clarity by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish the connectivity of adjacent protons within the pyridine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connection between the acetyl group and the pyridine ring, and the methoxy group to its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution. emory.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | ~2.5 | ~28 |

| Methoxy-OCH₃ | ~3.9 | ~56 |

| Pyridine-H2 | ~8.5 | ~150 |

| Pyridine-H5 | ~7.0 | ~110 |

| Pyridine-H6 | ~8.4 | ~155 |

| Pyridine-C3 | - | ~140 |

| Pyridine-C4 | - | ~148 |

| Carbonyl-C=O | - | ~198 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signal of the analyte against a known amount of an internal standard with a long relaxation delay, the absolute quantity of this compound in a sample can be accurately determined. This technique is also invaluable for monitoring the progress of reactions involving this compound, allowing for the precise measurement of reactant consumption and product formation over time.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. spectroscopyonline.com These two techniques are often complementary. spectroscopyonline.com

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically occur in the 1600-1400 cm⁻¹ range.

Raman spectroscopy can provide complementary information. For instance, aromatic ring vibrations are often strong in Raman spectra. By comparing the experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, which can also help in studying different possible conformations of the molecule. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetyl | C=O Stretch | 1680-1700 |

| Methoxy | C-O Stretch | 1250-1000 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| Methyl | C-H Stretch | 2950-2850 |

| Aromatic | C-H Stretch | 3100-3000 |

Mass Spectrometry (LC-MS, ESI-HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that separates components of a mixture before they enter the mass spectrometer. nih.goveurl-pesticides.eu

For this compound, Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous confirmation of the molecular formula, C₈H₉NO₂. bldpharm.com

Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is generated. This pattern provides valuable structural information by revealing the masses of different fragments of the molecule. For instance, the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) would result in specific fragment ions, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Moreover, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable to derivatives)

While this compound itself is achiral, some of its derivatives may possess stereocenters. For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential tool for characterizing their stereochemistry.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, which can be used to determine its absolute configuration, often by comparison with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry. This technique is particularly important in pharmaceutical research, where the biological activity of a drug can be highly dependent on its stereoisomeric form.

Theoretical and Computational Chemistry Studies on 1 3 Methoxypyridin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.gov It is highly accurate for calculating the molecular geometry and electronic properties of molecules like 1-(3-Methoxypyridin-4-yl)ethanone. nih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netdntb.gov.uaopenaccesspub.org

The first step in a DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and acetyl substituents.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific literature values were not found.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-O (methoxy) | 1.365 |

| C=O (acetyl) | 1.230 | |

| C-C (ring-acetyl) | 1.510 | |

| Bond Angle | C-C-O (acetyl) | 120.5 |

| C-O-C (methoxy) | 118.0 |

Once the molecular geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com These theoretical calculations are crucial for assigning the various vibrational modes of the functional groups within the molecule. openaccesspub.org

Harmonic frequency calculations often overestimate experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net A comparison between the scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the fundamental vibrational modes. mdpi.com

Table 2: Exemplary Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table contains plausible data for illustrative purposes.

| Assignment | Calculated (Harmonic) | Scaled | Experimental (FT-IR) |

|---|---|---|---|

| C=O Stretch (acetyl) | 1720 | 1685 | 1680 |

| C-H Stretch (aromatic) | 3150 | 3087 | 3085 |

| C-O Stretch (methoxy) | 1275 | 1250 | 1248 |

| Pyridine Ring Stretch | 1605 | 1573 | 1570 |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would indicate the most likely sites for electron donation and acceptance, providing insight into its behavior in chemical reactions. wikipedia.org

Table 3: Illustrative Frontier Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. dntb.gov.uanih.gov The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring.

Blue: Regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive behavior. researchgate.net

Quantum Chemical Descriptors and Their Correlation with Reactivity

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior. researchgate.net

Key descriptors include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It measures the escaping tendency of electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η).

Table 4: Hypothetical Quantum Chemical Descriptors for this compound (eV) This table contains plausible data derived from the illustrative FMO values in Table 3.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Potential | μ | -4.15 |

| Electrophilicity Index | ω | 3.66 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. scirp.org

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Study the rotation of the methoxy and acetyl groups relative to the pyridine ring to understand the molecule's conformational landscape.

Study Solvent Effects: Simulate the molecule in a solvent (e.g., water) to investigate how solvent molecules arrange around it and form hydrogen bonds. This is crucial for understanding its solubility and behavior in solution. nih.gov The simulation can reveal the stability of solute-solvent interactions and provide insights into properties like the radial distribution function. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govsysrevpharm.org These models are built by correlating calculated molecular descriptors (like those from DFT) with experimentally measured activities or properties for a series of similar compounds. nih.govscispace.com

If this compound were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. nih.gov Such a model could:

Predict the activity of new, unsynthesized derivatives.

Provide insight into the structural features (e.g., steric, electronic, hydrophobic) that are important for the observed activity. scispace.com

Similarly, a QSPR model could predict physical properties like boiling point, solubility, or partition coefficient based on the molecular structure, which is valuable in chemical engineering and drug development. nih.gov

Applications of 1 3 Methoxypyridin 4 Yl Ethanone As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 1-(3-Methoxypyridin-4-yl)ethanone makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The presence of the ketone and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring allows for a range of chemical reactions to build larger, more intricate molecular architectures. For instance, it can participate in condensation reactions and multicomponent reactions to form fused heterocyclic compounds. beilstein-journals.orgnih.govosi.lv The electron-withdrawing nature of the heterocyclic substituent in related 1,3-diketones, a feature that can be influenced by substituents like the methoxy group, plays a pivotal role in the success of these benzannulation reactions. beilstein-journals.org Such synthetic strategies are instrumental in creating novel molecular scaffolds with potential applications in medicinal chemistry and material science.

Precursor for Pharmaceutically Relevant Molecules

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Etoricoxib Intermediates

While not a direct precursor, the structural motif of a substituted pyridinyl ethanone (B97240) is central to the synthesis of intermediates for Etoricoxib, a selective COX-2 inhibitor. haizhoupharma.com The synthesis of Etoricoxib involves key intermediates such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. cphi-online.commanusaktteva.com The preparation of these intermediates often involves multiple steps, including the condensation of a substituted pyridine derivative with a phenyl-containing moiety. haizhoupharma.comportico.org The core structure of this compound provides a relevant framework for understanding the types of chemical transformations required to build such complex drug molecules.

| Key Etoricoxib Intermediate | CAS Number |

| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 221615-75-4 |

| 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | 249561-98-6 |

| 4-(Methylthio)benzaldehyde | 3446-89-7 |

| Methyl 6-methylnicotinate | 5470-70-2 |

| 4-Methylsulphonylphenylacetic acid | 90536-66-6 |

| This table showcases key intermediates used in the synthesis of Etoricoxib, highlighting the importance of substituted pyridine structures. manusaktteva.com |

Modulation of Gamma-Secretase Activity through Analogs

This compound and its derivatives are instrumental in the development of gamma-secretase modulators (GSMs), which are being investigated as potential treatments for Alzheimer's disease. nih.govscilit.comescholarship.org The synthesis of novel GSMs involves the incorporation of a methoxypyridine motif into a larger tetracyclic scaffold. nih.gov This structural element has been shown to improve the activity of the compounds in reducing the production of the amyloid-beta peptide Aβ42, a key event in the pathology of Alzheimer's disease. nih.govescholarship.org Research has demonstrated that methoxypyridine-derived analogs can exhibit improved properties, including better solubility and the ability to cross the blood-brain barrier. nih.gov The design and synthesis of these analogs, often starting from precursors related to this compound, are guided by structure-activity relationship (SAR) studies to optimize their therapeutic potential. nih.govnih.gov

| Compound Type | Key Finding | Reference |

| Methoxypyridine-derived GSMs | Improved activity in reducing Aβ42 production and better solubility. | nih.gov |

| Tetrahydroindazole D-ring analog | Served as a basis for developing more potent B-ring derivatives. | escholarship.org |

| Methoxypyridine 22d | Showed a nearly 3-fold improvement in activity over the parent compound. | escholarship.org |

| Cycloheptapyrazole 73 | Displayed a greater than 3-fold increase in modulator activity. | escholarship.org |

| This table highlights key research findings on the role of methoxypyridine analogs in modulating gamma-secretase activity. |

Building Block for Ligands in Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group in this compound make it a potential bidentate ligand for coordinating with metal ions. This property allows it to serve as a building block for the creation of metal-organic frameworks (MOFs) and other coordination complexes. ambeed.com The ability to form stable complexes with various metals opens up possibilities for applications in catalysis, gas storage, and as functional materials. The electronic properties of the ligand, influenced by the methoxy and acetyl substituents, can be tuned to control the properties of the resulting metal complex.

Utilization in Material Science for Functional Polymers and Optoelectronic Devices

The structural features of this compound also lend themselves to applications in material science. The pyridine ring can be incorporated into polymer backbones to create functional polymers with specific thermal, electronic, or optical properties. Furthermore, its use as a building block for organic light-emitting diode (OLED) materials is an area of interest. ambeed.com The compound can be chemically modified to introduce functionalities that enhance charge transport or emissive properties, which are crucial for the performance of optoelectronic devices.

Biological Activity and Medicinal Chemistry Research of 1 3 Methoxypyridin 4 Yl Ethanone and Its Analogs

Antimicrobial and Antibacterial Activities of Derivatives

Derivatives and analogs of the 1-(3-methoxypyridin-4-yl)ethanone scaffold, such as pyridinones and other heterocyclic systems containing a pyridine (B92270) moiety, have demonstrated notable antimicrobial properties.

Evaluation against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of pyridine derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. A study on 4-pyridinone derivatives synthesized from 4-pyrones showed that many of these compounds exhibited antimicrobial activity, particularly against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net While some compounds showed strong to moderate activity, none were found to inhibit the growth of certain Gram-positive bacteria like S. aureus, S. pyogenes, E. faecalis, and B. subtilis in that specific study. researchgate.net

In another investigation, a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides were tested against several bacterial strains. These compounds were most active against the Gram-positive Staphylococcus aureus, with the most effective derivatives possessing alkyl chains of 11 to 16 carbons. researchgate.net The study also noted that methicillin-sensitive S. aureus (MSSA) was more susceptible than methicillin-resistant S. aureus (MRSA). researchgate.net The activity against Gram-negative organisms could be enhanced with the use of a membrane-permeabilizing agent. researchgate.net

Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have also been synthesized and shown to possess potent antibacterial activity exclusively against Gram-positive bacteria, including various drug-resistant strains. sigmaaldrich.com One compound, 7j , demonstrated an inhibitory effect eight times stronger than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. sigmaaldrich.com

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-Pyridinone derivatives | Escherichia coli (Gram-negative) | Active (Specific MICs vary) | nih.govresearchgate.net |

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | Staphylococcus aureus (Gram-positive) | Active (Varies with alkyl chain length) | researchgate.net |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive panel | 0.25 - 1 | sigmaaldrich.com |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis (Gram-positive) | Active | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | P. aeruginosa (Gram-negative) | Moderately active | nih.gov |

Antifungal Properties

The search for new antimicrobial agents has also extended to the antifungal properties of pyridine analogs. A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which can be considered complex analogs, were prepared and showed antifungal activity against Candida albicans. tandfonline.com Interestingly, these specific compounds did not exhibit any antibacterial activity. tandfonline.com

In a separate study, a series of Schiff bases derived from a 4H-1,2,4-triazole-3-thiol scaffold were synthesized and screened for their biological activities. nih.gov These compounds demonstrated strong antifungal effects against the dermatophyte Microsporum gypseum, with six of the derivatives showing activity superior to the standard drug ketoconazole. nih.gov However, the synthesized compounds were not effective against Candida albicans or Aspergillus niger. nih.gov Research into 1,3,4-oxadiazole (B1194373) derivatives has also revealed compounds with potent antifungal activity against strains like A. niger and C. albicans. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4,6-Disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Active | tandfonline.com |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong activity, some superior to Ketoconazole | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Up to 8-16 times more active than Fluconazole | mdpi.com |

Anti-inflammatory and Analgesic Potential

Analogs incorporating the pyridine structure have been investigated for their potential to alleviate pain and inflammation. A series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones were prepared and found to elevate pain thresholds in a modified Randall-Selitto analgesic assay. sigmaaldrich.com The most active compounds in this series were superior in analgesic activity to codeine and d-propoxyphene without demonstrating narcotic characteristics. sigmaaldrich.com Some of these compounds also showed activity against carrageenan-induced foot edema, indicating they represent a class of nonnarcotic analgesic anti-inflammatories. sigmaaldrich.com

Other research has focused on antipyrine (B355649) derivatives, which are used as analgesics and anti-inflammatory agents. nih.gov A study on newly synthesized 4-aminoantipyrine (B1666024) derivatives, evaluated using the writhing method in mice, showed significant analgesic properties, with one compound exhibiting activity comparable to paracetamol. nih.gov Furthermore, a newly synthesized pivalate-based Michael product was found to be a potent inhibitor of both COX-2 and 5-lipoxygenase (5-LOX) enzymes, which are key in inflammatory pathways, suggesting its potential as a selective anti-inflammatory agent. acs.org

Anticancer and Antiproliferative Studies

The pyridine scaffold is a key component in many compounds designed to combat cancer. Research has explored a variety of derivatives for their ability to inhibit the growth of cancer cells and to interact with specific molecular targets involved in cancer progression.

Inhibition of Specific Cancer Cell Lines

Numerous studies have demonstrated the efficacy of pyridine analogs against a range of human cancer cell lines.

Nicotinamide (B372718) Derivatives : Newly synthesized nicotinamide derivatives have shown interesting antitumor activity, particularly as anti-hepatocellular (HepG-2) and anti-colon (HCT-116) carcinoma agents, while being less active against breast cancer (MCF-7) cells.

1,3,4-Thiadiazole (B1197879) Derivatives : A series of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl (B12655295) substituent were synthesized and evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells, though they displayed weak anticancer activity in this specific study.

3-(Pyrid-2-yl)-pyrazolines : The synthesis and antiproliferative activity of eleven 3-(pyrid-2-yl)-pyrazolines were reported, with a lead compound displaying sub-micromolar activity in the NCI 60 human tumor cell line screen.

Benzofuran Derivatives : New derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were tested on four different cancer cell lines, with two compounds exhibiting selective action towards chronic myelogenous leukemia (K562) cells while showing no toxic effect on healthy human keratinocytes.

Quinolin-2(1H)-ones : A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were tested for antiproliferative activity against a panel of four cancer cell lines. Several derivatives were found to be highly potent, with GI50 values in the nanomolar range.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Nicotinamide derivatives | HepG-2 (Liver), HCT-116 (Colon) | Selectively active | |

| 3-(Pyrid-2-yl)-pyrazoline (lead compound) | NCI 60 Panel | Sub-micromolar activity | |

| Benzofuran derivatives (6 and 8) | K562 (Leukemia) | Selectively active | |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Cancer panel | 22 nM to 31 nM | |

| Imidazo[1,2-a]pyridine (B132010) derivative (1i) | HCT-116, SK-HEP-1, MDA-MB-231, etc. | Potent antiproliferative activity | |

| Sulfonamide methoxypyridine derivative (22c) | Cancer panel | Potent anti-proliferative activity |

Investigations into Molecular Targets (e.g., PI3Kα)

A crucial aspect of modern drug discovery is identifying the specific molecular pathways that a compound affects. The Phosphoinositide 3-kinase (PI3K) pathway is a key regulator of cell growth and survival, and its α-isoform (PI3Kα), encoded by the PIK3CA gene, is frequently mutated in human cancers, making it a prime therapeutic target.

Several research groups have focused on developing pyridine-containing molecules as PI3Kα inhibitors:

Imidazo[1,2-a]pyridine Derivatives : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated as PI3K inhibitors. researchgate.net Optimization of an initial hit compound led to derivatives with potent p110α (PI3Kα) inhibitory activity (IC50 = 0.0018 µM) and high selectivity over other PI3K isoforms. researchgate.net One compound, 1i , was shown to be a potent PI3Kα inhibitor that could be a candidate for anticancer agent development.

Sulfonamide Methoxypyridine Derivatives : A series of sulfonamide methoxypyridine derivatives were synthesized as novel PI3K/mTOR dual inhibitors. One of the most potent inhibitors, compound 22c , was found to decrease the phosphorylation of AKT (a downstream target of PI3K) and showed potent anti-proliferative activity.

Pyridopyrimidinones : In an effort to target specific mutations, a series of pyridopyrimidinones were designed to selectively inhibit the H1047R mutant of PI3Kα over the wild-type (WT) protein. nih.govnih.gov This selectivity is critical because inhibition of wild-type PI3Kα is associated with on-target toxicities like hyperglycemia. nih.gov

Other molecular targets have also been identified for pyridine analogs. For example, some 3-(pyrid-2-yl)-pyrazolines are suggested to disrupt microtubule formation, and certain quinolin-2(1H)-one derivatives have been investigated as multi-target inhibitors of EGFR and BRAFV600E.

Enzyme Inhibition Studies (e.g., Urease)

Enzyme inhibition is a critical area of drug discovery, aiming to find molecules that can selectively block the action of enzymes involved in disease pathways. While specific studies on the urease inhibitory activity of this compound are not prominent, research on its analogs demonstrates significant potential in enzyme modulation. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid, which can lead to various pathologies. nih.govmdpi.com The search for potent and safe urease inhibitors is ongoing, with compounds like acetohydroxamic acid being a known example. nih.govresearchgate.net

A notable example of enzyme inhibition by analogs is the investigation of adamantyl ethanone (B97240) pyridyl derivatives as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome, including type 2 diabetes and obesity.

In one study, a series of adamantyl ethanone pyridyl derivatives were synthesized and evaluated for their ability to inhibit human 11β-HSD1. The potency of these inhibitors was found to be highly dependent on the nature of the chemical linker between the adamantyl ethanone and pyridine moieties, as well as the position of the nitrogen atom within the pyridine ring. nih.gov Compounds with a sulfoxide (B87167) linker demonstrated particularly high potency.

| Compound | Linker | Pyridine Position | Human 11β-HSD1 IC₅₀ (nM) |

|---|---|---|---|

| 2-(2-(Adamantan-1-yl)-2-oxoethylthio)pyridine 1-oxide | Sulfoxide | 2-pyridyl | 48 |

| 3-(2-(Adamantan-1-yl)-2-oxoethylthio)pyridine 1-oxide | Sulfoxide | 3-pyridyl | 41 |

| 4-(2-(Adamantan-1-yl)-2-oxoethylthio)pyridine 1-oxide | Sulfoxide | 4-pyridyl | 34 |

| 1-(Adamantan-1-yl)-2-((pyridin-2-yl)sulfonyl)ethanone | Sulfone | 2-pyridyl | 34 |

| 1-(Adamantan-1-yl)-2-((pyridin-4-yl)sulfonyl)ethanone | Sulfone | 4-pyridyl | 34 |

Data sourced from a study on adamantyl ethanone pyridyl derivatives. nih.gov

These findings highlight that pyridyl ethanone scaffolds are versatile templates for developing potent enzyme inhibitors for various therapeutic targets beyond urease.

Structure-Activity Relationship (SAR) Studies of Substituted Pyridyl Ethanones

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. frontiersin.org For substituted pyridyl ethanones, SAR studies have revealed key structural features that govern their potency and selectivity as enzyme inhibitors.

The biological activity of pyridyl ethanone analogs is significantly influenced by the position of substituents on the pyridine ring and their electronic properties. In the case of adamantyl ethanone pyridyl derivatives targeting 11β-HSD1, the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) plays a crucial role in inhibitory potency. nih.gov

Analysis of the SAR for these compounds revealed that:

Linker Type: The nature of the atom or group linking the ethanone moiety to the pyridine ring is critical. Ether, sulfur, sulfoxide, and sulfone linkers were explored. Compounds with sulfoxide and sulfone linkers generally exhibited the highest potency, with IC₅₀ values in the low nanomolar range. nih.gov

Pyridine Isomer: For the highly potent sulfoxide and sulfone analogs, the 4-pyridyl and 2-pyridyl isomers were generally more potent than or comparable to the 3-pyridyl isomer. For instance, the 4-pyridyl sulfoxide analog was the most potent in its series with an IC₅₀ of 34 nM. nih.gov

Substituents: The studies indicate that an unsubstituted pyridine ring tethered to the adamantyl ethanone pharmacophore is effective for activity. nih.gov

These relationships underscore the importance of the spatial arrangement and electronic environment of the pyridine nitrogen in the interaction with the enzyme's active site.

The insights gained from SAR studies guide the rational design and synthesis of new analogs with improved therapeutic profiles. For the adamantyl ethanone pyridyl series, several synthetic strategies were employed to explore the SAR and enhance potency. nih.gov

The general synthetic approaches included:

Ether Analogs: Synthesized via the reaction of adamantan-1-yl bromomethyl ketone with the corresponding hydroxypyridine in the presence of a base like potassium carbonate. nih.gov

Sulfide (B99878) Analogs: Prepared by reacting adamantan-1-yl bromomethyl ketone with the appropriate mercaptopyridine. nih.gov

Sulfoxide and Sulfone Analogs: The sulfide analogs were subsequently oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfoxides and sulfones. nih.gov

Amide Analogs: Other linkers, such as amides, were also synthesized to further explore the chemical space and optimize interactions with the target enzyme. nih.gov

Through these systematic modifications, researchers successfully identified compounds with low nanomolar inhibition of 11β-HSD1 and high selectivity over related enzymes like 11β-HSD2. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and has proven effective for the pyridyl ethanone class of compounds. nih.govnih.gov

Mechanistic Studies of Biological Action at a Cellular and Molecular Level

Understanding the mechanism of action at a cellular and molecular level is crucial for the development of new therapeutic agents. Studies on pyridine-containing analogs have provided insights into their downstream biological effects.

A study on a synthesized pyridine analog of the anticancer drug dacarbazine (B1669748) investigated its cytotoxic activity and molecular mechanisms. nih.gov The pyridine analog demonstrated greater cytotoxic potency against hepatoma cells than dacarbazine, with EC₅₀ values of 33 μM compared to 56 μM for the parent drug. The mechanistic investigation in isolated rat hepatocytes revealed that both the pyridine analog and dacarbazine induced:

Formation of Reactive Oxygen Species (ROS): The compounds led to an increase in intracellular ROS, a state of oxidative stress that can trigger cell death pathways. nih.gov

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential was observed, which is an early indicator of apoptosis. nih.gov

Lysosomal Membrane Rupture: The integrity of lysosomal membranes was compromised, leading to the release of hydrolytic enzymes into the cytoplasm and contributing to cell death. nih.gov

The study concluded that the cytotoxicity was dependent on metabolism by cytochrome P450 enzymes and could be prevented by ROS scavengers and mitochondrial permeability transition pore blockers, confirming a bio-activation and oxidative stress-mediated cell death mechanism. nih.gov

Furthermore, research into pyridine-quinoline hybrids as PIM-1 kinase inhibitors has shown that these molecules can induce apoptosis. nih.gov Certain potent compounds in this class were found to significantly activate caspases 3/7 in liver cancer cells, demonstrating their ability to engage the cell's programmed death machinery. nih.gov These studies illustrate that pyridyl ethanone analogs can exert their biological effects through complex, multi-faceted cellular and molecular pathways.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. mdpi.com Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(3-Methoxypyridin-4-yl)ethanone and its analogues. Key areas of exploration include:

Green Chemistry Approaches: Traditional synthetic routes for pyridines often involve harsh reaction conditions and the use of hazardous reagents. Future methodologies will likely emphasize the principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents. sigmaaldrich.com Techniques like microwave-assisted synthesis and the use of recyclable catalysts are being explored to create more sustainable pathways for producing pyridine derivatives. bldpharm.com

Catalytic Innovations: The development of novel catalysts is crucial for improving the efficiency and selectivity of pyridine synthesis. Research into catalysts based on earth-abundant and non-toxic metals like iron and copper is gaining traction as a more sustainable alternative to precious metal catalysts. nih.govnih.gov Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. acs.org The application of flow reactors to the synthesis of pyridines could lead to more efficient and reproducible production of this compound. nih.govnih.gov

Biocatalysis: The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field. Biocatalytic routes offer high selectivity and mild reaction conditions, presenting a sustainable alternative for the production of functionalized pyridines. mdpi.com

| Synthetic Approach | Key Advantages | Relevant Research |

| Green Chemistry | Reduced waste, use of safer reagents and solvents. | sigmaaldrich.combldpharm.com |

| Novel Catalysis | Higher efficiency, selectivity, and use of sustainable metals. | mdpi.comnih.govnih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. | acs.orgnih.govnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyridine scaffold is a common feature in many approved drugs, highlighting its therapeutic potential. mdpi.com While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other biologically active methoxypyridine derivatives suggests several promising avenues for future investigation.

Derivatives of methoxypyridine have shown potential in various therapeutic areas. For instance, certain methoxypyridine-containing compounds have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov In these studies, the methoxypyridine moiety was found to improve the compound's activity and pharmacokinetic properties. nih.gov Furthermore, gold(I) complexes incorporating a 2-methoxypyridin-5-yl group have demonstrated anti-cancer properties. bldpharm.com Additionally, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been explored as antibacterial agents. cdc.gov

Future research should focus on a comprehensive screening of this compound and its derivatives against a wide range of biological targets, including:

Kinases: Many kinase inhibitors feature a pyridine core, and this class of enzymes represents a major target in cancer therapy.

G-protein coupled receptors (GPCRs): These receptors are involved in a vast array of physiological processes and are prominent drug targets.

Ion channels: Modulators of ion channels are important for treating a variety of cardiovascular and neurological disorders.

Enzymes involved in neurodegenerative diseases: As suggested by studies on related compounds, exploring its potential in conditions like Alzheimer's disease could be fruitful. nih.gov

| Potential Therapeutic Area | Rationale based on Related Compounds |

| Oncology | Pyridine is a key scaffold in many kinase inhibitors used in cancer treatment. mdpi.com |

| Neurodegenerative Diseases | Methoxypyridine derivatives have shown promise as gamma-secretase modulators. nih.gov |

| Infectious Diseases | Pyridine-based structures have been explored for their antibacterial properties. cdc.gov |

Integration of Advanced Computational Design in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. nih.govnih.gov For this compound, computational approaches can be instrumental in several ways: